molecular formula C11H9NO B3425321 3-Methylquinoline-6-carbaldehyde CAS No. 409346-80-1

3-Methylquinoline-6-carbaldehyde

Cat. No.: B3425321
CAS No.: 409346-80-1
M. Wt: 171.19 g/mol
InChI Key: WJZBRIUZOUNDKW-UHFFFAOYSA-N
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Description

3-Methylquinoline-6-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system with a methyl group at the third position and an aldehyde group at the sixth position, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinoline-6-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methylquinoline.

    Formylation Reaction: The introduction of the aldehyde group at the sixth position can be achieved through a Vilsmeier-Haack reaction. This involves treating 3-methylquinoline with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form the desired aldehyde.

    Reaction Conditions: The reaction is usually carried out under reflux conditions, with the temperature maintained around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, industrial methods may employ catalysts to accelerate the reaction and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Methylquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methyl group at the third position can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: 3-Methylquinoline-6-carboxylic acid.

    Reduction: 3-Methylquinoline-6-methanol.

    Substitution: 3-Nitro-6-methylquinoline or 3-Halo-6-methylquinoline, depending on the substituent introduced.

Scientific Research Applications

3-Methylquinoline-6-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the development of fluorescent probes for biological imaging and as a precursor in the synthesis of bioactive molecules.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-Methylquinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline ring system can also intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline-6-carbaldehyde: Similar structure but with the methyl group at the second position.

    3-Methylquinoline-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.

    6-Methylquinoline-3-carbaldehyde: Similar structure but with the positions of the methyl and aldehyde groups swapped.

Uniqueness

3-Methylquinoline-6-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influences its reactivity and the types of derivatives that can be synthesized from it. This unique structure allows for the formation of specific bioactive compounds that may not be accessible from other quinoline derivatives.

Properties

IUPAC Name

3-methylquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-4-10-5-9(7-13)2-3-11(10)12-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZBRIUZOUNDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298286
Record name 3-Methyl-6-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409346-80-1
Record name 3-Methyl-6-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=409346-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-6-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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